molecular formula C12H12N2O4 B3056220 ethyl 2-(5-nitro-1H-indol-3-yl)acetate CAS No. 6970-51-0

ethyl 2-(5-nitro-1H-indol-3-yl)acetate

Cat. No.: B3056220
CAS No.: 6970-51-0
M. Wt: 248.23 g/mol
InChI Key: UAWYJXDSPWGNLZ-UHFFFAOYSA-N
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Description

Ethyl 2-(5-nitro-1H-indol-3-yl)acetate (CAS 6970-51-0) is an indole-derived compound with the molecular formula C₁₂H₁₂N₂O₄ and a molecular weight of 248.23 g/mol . Structurally, it features a nitro (-NO₂) group at the 5-position of the indole ring and an ethyl ester moiety at the 3-position via an acetic acid linker. This compound is synthesized through multi-step reactions, including aza-alkylation and dehydrogenation, with reported yields up to 89% . Indole derivatives are recognized for their biological relevance, particularly in drug discovery, due to their structural similarity to natural alkaloids and neurotransmitters .

Properties

CAS No.

6970-51-0

Molecular Formula

C12H12N2O4

Molecular Weight

248.23 g/mol

IUPAC Name

ethyl 2-(5-nitro-1H-indol-3-yl)acetate

InChI

InChI=1S/C12H12N2O4/c1-2-18-12(15)5-8-7-13-11-4-3-9(14(16)17)6-10(8)11/h3-4,6-7,13H,2,5H2,1H3

InChI Key

UAWYJXDSPWGNLZ-UHFFFAOYSA-N

SMILES

CCOC(=O)CC1=CNC2=C1C=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CCOC(=O)CC1=CNC2=C1C=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Ethyl 2-[2-(4-Nitrobenzoyl)-1H-indol-3-yl]acetate

  • Substituents : A nitro group is located on the benzoyl ring at the 2-position of indole.
  • Synthesis : Prepared via aza-alkylation/intramolecular Michael cascade reactions followed by desulfonative dehydrogenation .
  • Key Difference: The nitro group’s position on the benzoyl substituent (vs.

Ethyl 2-(5-Bromo-1H-indol-3-yl)-2-oxoacetate

  • Substituents : Bromine at the 5-position of indole and a keto (-CO-) group at the acetate chain.
  • Impact: The oxo group increases polarity and reactivity, enabling participation in keto-enol tautomerism, unlike the simple acetate ester in the target compound .

Ethyl 2-(5-Chloro-2-methyl-1H-indol-3-yl)acetate

  • Substituents : Chlorine at the 5-position and a methyl group at the 2-position of indole.
  • The methyl group introduces steric hindrance, affecting binding interactions in biological systems .

Physical and Chemical Properties

Compound Molecular Weight (g/mol) Polar Groups Potential Applications
Ethyl 2-(5-nitro-1H-indol-3-yl)acetate 248.23 Nitro, ester Anticancer prodrugs
Ethyl 2-(5-methoxy-1H-indol-3-yl)acetate 219.24 Methoxy, ester Neuroprotective agents
2-(5-Nitro-1H-indol-3-yl)acetic acid 220.17 Nitro, carboxylic acid Drug intermediates

The nitro group in the target compound enhances electrophilicity, making it a candidate for nucleophilic substitution reactions. In contrast, methoxy or methyl substituents improve lipophilicity, favoring blood-brain barrier penetration .

Q & A

Basic: What are the standard synthetic routes for ethyl 2-(5-nitro-1H-indol-3-yl)acetate, and how can reaction efficiency be optimized?

Answer: The compound is typically synthesized via esterification of 2-(5-nitro-1H-indol-3-yl)acetic acid with absolute ethanol in the presence of catalytic sulfuric acid under reflux conditions . To optimize efficiency:

  • Monitor reaction progress using TLC or HPLC.
  • Adjust molar ratios (e.g., excess ethanol to drive esterification).
  • Neutralize the reaction mixture with aqueous sodium carbonate post-reflux to isolate the ester via solvent extraction (e.g., chloroform) .

Advanced: How does the nitro group at the 5-position influence the electronic structure and reactivity of the indole ring?

Answer: The nitro group is a strong electron-withdrawing moiety, which:

  • Reduces electron density on the indole ring, directing electrophilic substitution to less deactivated positions (e.g., C-4 or C-6).
  • Enhances stability against oxidative degradation.
    Methodological approaches include:
  • DFT calculations to map electron density distribution.
  • UV-Vis spectroscopy to assess charge-transfer interactions .

Structural Analysis: What crystallographic techniques are recommended for confirming the molecular structure?

Answer: Single-crystal X-ray diffraction (SCXRD) using SHELX software suites (e.g., SHELXL for refinement) is the gold standard . Key steps:

  • Grow high-quality crystals via slow evaporation.
  • Compare unit cell parameters and bond lengths with structurally analogous indole esters (e.g., ethyl 2-(5-methoxy-1H-indol-3-yl)acetate) .
  • Validate hydrogen-bonding networks to confirm nitro group orientation.

Data Contradiction: How should researchers address discrepancies in reported spectroscopic data (e.g., NMR shifts)?

Answer: Discrepancies may arise from solvent effects, concentration, or impurities. Resolve by:

  • Repeating experiments under standardized conditions (e.g., DMSO-d6 for NMR).
  • Using high-resolution mass spectrometry (HRMS) for molecular ion confirmation.
  • Cross-referencing with computational NMR predictions (e.g., DFT-based tools) .

Functionalization: What methodologies enable nitro group derivatization for further applications?

Answer: The nitro group can be reduced to an amine for subsequent reactions:

  • Catalytic hydrogenation (H₂/Pd-C) under mild conditions.
  • Chemical reduction with SnCl₂/HCl or Na₂S₂O₄.
    The resulting amine serves as a handle for coupling reactions (e.g., amidation, Schiff base formation) to generate bioactive analogs .

Safety: What are the key safety considerations when handling this compound?

Answer: Based on GHS classification:

  • H302 (harmful if swallowed): Use PPE (gloves, lab coat) and avoid ingestion.
  • H315/H319 (skin/eye irritation): Work in a fume hood; rinse exposed areas immediately.
  • Dispose of waste via approved protocols for nitroaromatics. Always consult the SDS for compound-specific guidelines .

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